molecular formula C13H8N2O2S B608200 JMS-053 CAS No. 1954650-11-3

JMS-053

Cat. No.: B608200
CAS No.: 1954650-11-3
M. Wt: 256.28 g/mol
InChI Key: CQHAROORCYWRRH-UHFFFAOYSA-N
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Description

JMS-053 is a potent, selective, and reversible inhibitor of the protein tyrosine phosphatase 4A (PTP4A) family, which includes PTP4A1, PTP4A2, and PTP4A3. This compound has shown significant potential in inhibiting cancer cell migration and spheroid growth, making it a promising candidate for cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JMS-053 involves several key steps, starting with the preparation of the core structure. The synthetic route typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s inhibitory activity. This may include nitration, sulfonation, or other modifications.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high degree of purity (≥98%).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

JMS-053 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with others to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, JMS-053 is used as a tool compound to study the inhibition of protein tyrosine phosphatases. It helps in understanding the role of these enzymes in various biochemical pathways.

Biology

In biological research, this compound is employed to investigate the mechanisms of cancer cell migration and invasion. It has been shown to inhibit the growth of cancer spheroids in vitro, providing insights into potential therapeutic strategies .

Medicine

This compound holds promise in medical research, particularly in the development of anti-cancer therapies. Its ability to selectively inhibit PTP4A enzymes makes it a valuable candidate for drug development aimed at targeting cancer cell proliferation and metastasis .

Industry

In the industrial sector, this compound can be used in the development of diagnostic tools and assays for detecting PTP4A activity. This has applications in both research and clinical settings.

Mechanism of Action

JMS-053 exerts its effects by selectively inhibiting the activity of PTP4A enzymes. These enzymes are involved in the dephosphorylation of tyrosine residues on proteins, a critical process in cell signaling. By inhibiting PTP4A, this compound disrupts these signaling pathways, leading to reduced cancer cell migration and growth .

Comparison with Similar Compounds

Similar Compounds

    PTP4A Inhibitors: Other inhibitors of the PTP4A family include compounds like JMS-038 and JMS-039, which also target these enzymes but may differ in their selectivity and potency.

    CDC25B Inhibitors: Compounds such as NSC 663284 and BN82002 inhibit CDC25B, another phosphatase involved in cell cycle regulation.

Uniqueness

JMS-053 stands out due to its high selectivity and potency for PTP4A enzymes. Its reversible inhibition mechanism and ability to inhibit multiple PTP4A isoforms (PTP4A1, PTP4A2, PTP4A3) make it a unique and valuable tool for research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

1954650-11-3

Molecular Formula

C13H8N2O2S

Molecular Weight

256.28 g/mol

IUPAC Name

7-imino-2-phenylthieno[3,2-c]pyridine-4,6-dione

InChI

InChI=1S/C13H8N2O2S/c14-10-11-8(12(16)15-13(10)17)6-9(18-11)7-4-2-1-3-5-7/h1-6,14H,(H,15,16,17)

InChI Key

CQHAROORCYWRRH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JMS-631-053;  JMS053;  JMS 053;  JMS-053

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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